2-Amino-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its water solubility and is derived from choline, an essential nutrient found in many foods. It is commonly used in organic synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of trimethylamine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction conditions usually require a controlled temperature environment to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amines.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halide exchange reactions can be performed using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions include various substituted ammonium salts and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a source of choline groups in various chemical reactions.
Biology: It serves as a selective agent for isolating bacteria in microbiology.
Medicine: Research has explored its potential role in cognitive impairment and liver disease.
Mechanism of Action
The mechanism of action of 2-Amino-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and enzymes. It acts as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter. This compound can influence various biochemical pathways, including those involved in cognitive function and liver metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N,N-trimethylethanaminium: This compound is similar in structure but contains a bromide ion instead of an iodide ion.
2-Chloro-N,N,N-trimethylethanaminium chloride: This compound has a chloride ion and is used as a plant growth regulator.
2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide:
Uniqueness
2-Amino-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to other similar compounds. Its applications in both biochemical research and industrial processes highlight its versatility and importance .
Properties
CAS No. |
130150-78-6 |
---|---|
Molecular Formula |
C5H15IN2 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2-aminoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H15N2.HI/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BTKVTCPNAUAQTR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.